molecular formula C11H11N3O4S B019585 1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole CAS No. 108375-63-9

1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole

Cat. No. B019585
CAS RN: 108375-63-9
M. Wt: 281.29 g/mol
InChI Key: DWIFYVQUMRFIPP-UHFFFAOYSA-N
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Description

1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole, also known as MS-275, is a potent histone deacetylase (HDAC) inhibitor. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which affects chromatin structure and gene transcription. MS-275 has shown promising results in preclinical studies for the treatment of various types of cancer and other diseases.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole involves its inhibition of HDACs, which leads to the accumulation of acetylated histones and changes in chromatin structure and gene transcription. This, in turn, affects various cellular processes, including cell cycle progression, DNA repair, and apoptosis. 1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole has been shown to selectively inhibit HDAC1 and HDAC3, which are overexpressed in many types of cancer.
Biochemical and Physiological Effects
1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of tumor growth, and sensitization of cancer cells to other anticancer agents. It has also been shown to have anti-inflammatory effects, reduce oxidative stress, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole for lab experiments is its high potency and selectivity for HDAC1 and HDAC3, which allows for specific targeting of these enzymes. Another advantage is its ability to sensitize cancer cells to other anticancer agents, which can enhance the effectiveness of combination therapies. However, one limitation of 1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole. One area of interest is its potential use in combination therapies with other anticancer agents, such as chemotherapy and immunotherapy. Another area of interest is its potential use in treating other diseases, such as HIV and malaria. Additionally, further research is needed to better understand the mechanism of action of 1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole and its effects on various cellular processes.

Scientific Research Applications

1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole has been extensively studied for its potential therapeutic applications in various types of cancer, including leukemia, lymphoma, breast cancer, prostate cancer, and lung cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other anticancer agents. 1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole has also been investigated for its potential use in treating other diseases, such as HIV, malaria, and Alzheimer's disease.

properties

IUPAC Name

1-methyl-5-(4-methylphenyl)sulfonyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-8-3-5-9(6-4-8)19(17,18)11-10(14(15)16)12-7-13(11)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIFYVQUMRFIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=CN2C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545324
Record name 1-Methyl-5-(4-methylbenzene-1-sulfonyl)-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole

CAS RN

108375-63-9
Record name 1-Methyl-5-(4-methylbenzene-1-sulfonyl)-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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